molecular formula C7H13NO3 B11793431 (4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one

(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one

Cat. No.: B11793431
M. Wt: 159.18 g/mol
InChI Key: YZDIFSMHWDUGGV-WDSKDSINSA-N
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Description

(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with glyoxal under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as methanol or ethanol at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products

    Oxidation: (4S,5R)-5-(Carboxymethyl)-4-isopropyloxazolidin-2-one.

    Reduction: (4S,5R)-4-isopropyl-5-(hydroxymethyl)amino alcohol.

    Substitution: (4S,5R)-5-(Alkoxymethyl)-4-isopropyloxazolidin-2-one.

Scientific Research Applications

(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antiviral properties.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The oxazolidinone ring provides a rigid framework that can control the orientation of reactants, leading to the formation of specific stereoisomers. This compound can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: Another chiral compound with hydroxymethyl groups, used in the synthesis of nucleosides.

    (4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A related compound with similar functional groups, used as an intermediate in the synthesis of vitamin C.

Uniqueness

(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is unique due to its oxazolidinone ring structure and specific stereochemistry. This makes it particularly valuable as a chiral auxiliary in asymmetric synthesis, providing greater control over the stereochemical outcome of reactions compared to other similar compounds.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(4S,5R)-5-(hydroxymethyl)-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)11-7(10)8-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m0/s1

InChI Key

YZDIFSMHWDUGGV-WDSKDSINSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](OC(=O)N1)CO

Canonical SMILES

CC(C)C1C(OC(=O)N1)CO

Origin of Product

United States

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